molecular formula C16H20N4O4 B153291 tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate CAS No. 288251-87-6

tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate

Cat. No. B153291
CAS RN: 288251-87-6
M. Wt: 332.35 g/mol
InChI Key: GGHJQNYGQBUGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate” is an organic compound with the CAS Number: 288251-87-6. It has a molecular weight of 332.36 . The compound is a solid at room temperature .

Scientific Research Applications

Organic Synthesis Intermediates

tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate: is a valuable intermediate in organic synthesis. It can be utilized to create a variety of complex molecules due to its reactive nitro and cyano groups. These groups can undergo further chemical transformations, allowing for the synthesis of amides, sulphonamides, and other nitrogen-containing compounds .

Pharmaceutical Research

This compound serves as a building block in the development of pharmaceuticals. Its piperazine ring is a common motif in many drugs, and the additional functional groups present in this compound provide opportunities for creating novel therapeutic agents with potential activity against various diseases .

Material Science

In material science, tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate can be used to modify the properties of polymers and resins. By incorporating this compound into polymer chains, researchers can alter the thermal, mechanical, and chemical resistance properties of materials .

Protease Inhibitor Development

The structure of this compound suggests potential use in the design of protease inhibitors. Protease enzymes play crucial roles in many biological processes, and their inhibition is a key therapeutic strategy in conditions like HIV/AIDS, hypertension, and certain cancers .

Targeted Protein Degradation

The compound’s ability to serve as a linker in PROTAC (PROteolysis TArgeting Chimeras) molecules makes it valuable in targeted protein degradation research. PROTACs are designed to direct specific proteins for degradation, offering a novel approach to treating diseases by removing disease-causing proteins .

Antibacterial Agent Research

Piperazine derivatives have been investigated for their antibacterial properties. While there is no direct evidence for tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate itself, related compounds have shown activity against various bacterial strains, suggesting potential applications in developing new antibacterial agents .

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with the compound are H302-H315-H319-H335, and the precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

tert-butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4/c1-16(2,3)24-15(21)19-8-6-18(7-9-19)14-5-4-13(20(22)23)10-12(14)11-17/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHJQNYGQBUGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623622
Record name tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate

CAS RN

288251-87-6
Record name 1,1-Dimethylethyl 4-(2-cyano-4-nitrophenyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288251-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-fluoro-5-nitrobenzonitrile (500 mg, 3.0 mmol) in ethanol (35 mL) was treated with potassium carbonate (420 mg, 3.0 mmol) and piperazine-1-carboxylic acid tert-butyl ester (560 mg, 3.0 mmol). The reaction mixture was stirred at 80° C. for 1 h, then cooled and partitioned between ethyl acetate and water. The organic layer was then collected, dried over sodium sulfate, filtered and evaporated to a yellow residue. Purification using flash chromatography yielded 4-(2-cyano-4-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester (590 mg, 59% yield) as a bright yellow solid. HRMS calcd for C16H20N4O4 (M+Na) 355.1377, obsd 355.1376.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step One
Quantity
560 mg
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.